molecular formula C9H11NO2 B1386070 3-(Pyridin-2-yl)butanoic acid CAS No. 916262-56-1

3-(Pyridin-2-yl)butanoic acid

Cat. No. B1386070
M. Wt: 165.19 g/mol
InChI Key: GXQDIIZOQIDPSW-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)butanoic acid is a member of pyridines . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . The IUPAC name for this compound is 4-pyridin-3-ylbutanoic acid .


Synthesis Analysis

The synthetic routes for the preparation of 3-(Pyridin-2-yl)butanoic acid are based on the reaction of diketene with aromatic primary amine and the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-2-yl)butanoic acid was determined using single-crystal X-ray diffraction technique . The whole molecule is planar with the root mean square deviation (r.m.s.d.) of all the non-hydrogen atoms being 0.041 (2) Å .


Chemical Reactions Analysis

In the reaction of a γ-amino acid and glucose (Maillard reaction), γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid was isolated in low yield . This indicates that 3-(Pyridin-2-yl)butanoic acid can participate in Maillard reactions.


Physical And Chemical Properties Analysis

The computed properties of 3-(Pyridin-2-yl)butanoic acid include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . Its Topological Polar Surface Area is 50.2 Ų .

Scientific Research Applications

1. Pharmaceutical Research

3-(Pyridin-2-yl)butanoic acid derivatives have been explored for their potential in treating idiopathic pulmonary fibrosis. For instance, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a nonpeptidic αvβ6 integrin inhibitor, shows promise in this area. The compound demonstrated high affinity and selectivity for the αvβ6 integrin, indicating its potential as a therapeutic agent in clinical investigations for idiopathic pulmonary fibrosis treatment (Procopiou et al., 2018).

2. Material Science and Nanotechnology

The compound has been utilized in the assembly of polymeric-based ternary europium (III) complexes for optical sensing structures. Specifically, the lanthanide coordination in these complexes can create functional films with ultrafine fibers that exhibit strong luminescent signal transduction. This application is particularly relevant in the development of novel optical sensors (Li et al., 2019).

3. Chemistry and Catalysis

In the field of chemistry, this acid derivative plays a role in the degradation mechanism of pyridine in drinking water. Research indicates that the degradation of pyridine, through a dielectric barrier discharge system, involves the oxidation of pyridine derivatives, with 3-(Pyridin-2-yl)butanoic acid being one of the intermediate products. This study offers insights into the treatment of nitrogen heterocyclic compounds in water purification processes (Li et al., 2017).

Future Directions

Research on pyridine derivatives, including 3-(Pyridin-2-yl)butanoic acid, is ongoing. Pyridine derivatives are important structural motifs found in numerous bioactive molecules . The development of pyridine-based novel antibiotic/drug design is expected in the near future .

properties

IUPAC Name

3-pyridin-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQDIIZOQIDPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Aycock - 2020 - search.proquest.com
The direct addition of pyridine and diazine units to electron-poor alkenes has been achieved via a redox radical mechanism that is enabled by limiting the effective concentration of the …
Number of citations: 4 search.proquest.com
SD Threatt - 2021 - search.proquest.com
Rhodium metalloinsertors are octahedral complexes developed to selectively target the mismatches and insertions/deletions (indels) that result from mismatch repair (MMR) deficient …
Number of citations: 4 search.proquest.com

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